molecular formula C31H52O B079201 Sawamilletin CAS No. 14021-23-9

Sawamilletin

Cat. No. B079201
CAS RN: 14021-23-9
M. Wt: 440.7 g/mol
InChI Key: MJIBQQFDNJYZGY-XRDLEVPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sawamilletin, also known as SM, is a natural product that is extracted from the seeds of the Senna siamea tree. It has been found to have various medicinal properties and has been the focus of several scientific studies.

Scientific Research Applications

Biomarker Identification and Environmental Assessment

Sawamilletin, identified as 3-methoxytaraxer-14-ene or crusgallin, is a pentacyclic triterpenol methyl ether (PTME) characterized in surface sediments of the Cross-River system. These compounds, including sawamilletin, are useful for assessing diagenesis occurring during river transport of organic detritus. The primary sources for PTMEs and related esters in these sediments are suggested to be Poaceae, mainly Gramineae, and Elaeis guineensis higher plant species. Hence, sawamilletin serves as a biomarker for specific higher plant subspecies, aiding in the environmental assessment of river systems (Oyo-ita et al., 2010).

Potential Anticancer Applications

Research involving Echinochloa utilis Ohwi & Yabuno grains revealed the isolation of sawamilletin along with other tetracyclic triterpenoids. These compounds underwent in vitro testing for cytotoxic activities against human tumor-cell lines (HeLa, HL-60, and MCF-7). The results highlight the potential of tetracyclic triterpenoids, including sawamilletin, in cancer treatment, indicating a promising avenue for the development of anticancer therapies (Nguyen et al., 2017).

properties

CAS RN

14021-23-9

Product Name

Sawamilletin

Molecular Formula

C31H52O

Molecular Weight

440.7 g/mol

IUPAC Name

3-methoxy-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicene

InChI

InChI=1S/C31H52O/c1-26(2)18-19-28(5)14-10-22-30(7)15-11-21-27(3,4)25(32-9)13-17-29(21,6)23(30)12-16-31(22,8)24(28)20-26/h10,21,23-25H,11-20H2,1-9H3

InChI Key

MJIBQQFDNJYZGY-XRDLEVPZSA-N

Isomeric SMILES

C[C@]12CCC(C[C@H]1[C@@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4(C3=CC2)C)(C)C)OC)C)C)(C)C

SMILES

CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)OC)(C)C)C)C)C

Canonical SMILES

CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)OC)(C)C)C)C)C

melting_point

278°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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